4-Ethyltetradecane

Description

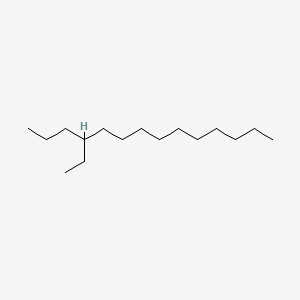

4-Ethyltetradecane (CAS: 55045-14-2) is a branched alkane with the molecular formula C₁₆H₃₄ and a molecular weight of 226.45 g/mol . It features an ethyl group (-CH₂CH₃) substituted at the fourth carbon of a tetradecane backbone. This structure contributes to its physicochemical properties, including volatility and hydrophobicity, which are critical in applications such as oxidation studies in infant nutrition packaging and fungal volatile organic compound (VOC) production .

Key identifiers include:

- ChemSpider ID: 37698

- IUPAC Name: this compound

- Monoisotopic Mass: 226.266051 Da .

Properties

IUPAC Name |

4-ethyltetradecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-4-7-8-9-10-11-12-13-15-16(6-3)14-5-2/h16H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATHPUANTMAJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970403 | |

| Record name | 4-Ethyltetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55045-14-2 | |

| Record name | 4-Ethyltetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055045142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyltetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyltetradecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tetradecane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires a solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of unsaturated precursors or by the hydrocracking of larger hydrocarbons. These processes often involve high temperatures and pressures, as well as the use of catalysts such as platinum or palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyltetradecane primarily undergoes reactions typical of alkanes, including:

Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or in the presence of radical initiators, leading to the formation of haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., platinum, palladium)

Substitution: Chlorine (Cl2), bromine (Br2) under UV light or with radical initiators

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Haloalkanes

Scientific Research Applications

Chemical Properties and Characteristics

4-Ethyltetradecane is characterized by its molecular structure, which includes a long hydrophobic chain with an ethyl group at the fourth carbon. Its physical properties include:

- Molecular Weight : 226.44 g/mol

- Boiling Point : Approximately 282 °C

- Density : 0.78 g/cm³

- Solubility : Insoluble in water but soluble in organic solvents.

These properties make it suitable for applications in various chemical processes and formulations.

Fuel Additives

This compound has been investigated as a potential fuel additive due to its high cetane number, which can improve combustion efficiency in diesel engines. Studies have shown that incorporating branched alkanes like this compound can enhance ignition quality and reduce emissions compared to conventional fuels.

Biofuels

Research into biofuels has identified this compound as a candidate for synthetic fuels derived from biomass. Its structure allows for effective blending with biodiesel, improving the overall performance and stability of biofuel formulations.

Polymer Production

This compound can serve as a monomer or a plasticizer in polymer synthesis. Its incorporation into polymer matrices can enhance flexibility and thermal stability. Research indicates that polymers modified with branched alkanes exhibit improved mechanical properties compared to their linear counterparts.

Lubricants

Due to its low volatility and high thermal stability, this compound is being explored as a base oil in lubricant formulations. Studies have demonstrated that lubricants containing branched alkanes provide better viscosity stability and lower friction coefficients under high-load conditions.

Case Study 1: Fuel Performance Enhancement

A study conducted by researchers at PubChem evaluated the performance of diesel blends containing varying concentrations of this compound. The results indicated a significant reduction in soot emissions and improved fuel economy at optimal blend ratios.

Case Study 2: Polymer Modification

In another study published in the Journal of Applied Polymer Science, researchers incorporated this compound into polystyrene matrices to assess its impact on thermal properties. The findings revealed an increase in glass transition temperature (Tg) by approximately 10 °C, indicating enhanced thermal resistance of the modified polymer.

Mechanism of Action

As an alkane, 4-Ethyltetradecane does not exhibit specific biological activity. its mechanism of action in chemical reactions involves the formation of free radicals or carbocations, depending on the reaction conditions. For instance, during halogenation, the compound undergoes homolytic cleavage to form free radicals, which then react with halogen molecules to produce haloalkanes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following branched alkanes share structural similarities with 4-ethyltetradecane:

| Compound Name | Molecular Formula | CAS Number | Branching Position | Key Differences |

|---|---|---|---|---|

| 2,6,10-Trimethyltetradecane | C₁₇H₃₆ | 14905-56-7 | Three methyl groups | Higher branching complexity |

| 3-Methylpentadecane | C₁₆H₃₄ | 2882-96-4 | Single methyl group | Shorter chain (C₁₅ backbone) |

| 7-Methylpentadecane | C₁₆H₃₄ | 10105-38-1 | Methyl at C7 | Branch position affects volatility |

| Hexadecane | C₁₆H₃₄ | 544-76-3 | Linear chain | No branching; higher melting point |

Physicochemical Properties

Data from oxidation studies and fungal VOC analyses reveal distinct differences in volatility and abundance:

Table 1: Relative Concentrations in Oxidation Studies (Infant Nutrition Packaging)

| Compound | Concentration (μg/kg) ± SD (Day 0) | Day 7 | Day 14 | Day 21 | Day 28 |

|---|---|---|---|---|---|

| This compound | 0.12 ± 0.01 | 0.20 ± 0.03 | 0.19 ± 0.10 | 0.16 ± 0.04 | 0.17 ± 0.13 |

| 2,6,10-Trimethyltetradecane | 0.13 ± 0.02 | 0.23 ± 0.08 | 0.22 ± 0.09 | 0.20 ± 0.13 | 0.24 ± 0.11 |

| Hexadecane | 0.42 ± 0.17 | 1.74 ± 0.23 | 1.41 ± 0.52 | 1.47 ± 0.44 | 1.51 ± 0.45 |

- Key Insight : this compound is less abundant than hexadecane, likely due to its branched structure reducing oxidative stability .

Table 2: Fungal VOC Production Under Different Carbon Sources (μg/L)

| Compound | Glucose | Fructose | Sucrose | Xylose | Lactose |

|---|---|---|---|---|---|

| This compound | 0.15 ± 0.03 | 0.33 ± 0.10 | 0.66 ± 0.13 | 0.61 ± 0.21 | 0.16 ± 0.02 |

| 7-Methylpentadecane | 1.76 ± 0.14 | 4.10 ± 0.16 | 3.25 ± 0.24 | 2.35 ± 0.55 | 2.23 ± 0.20 |

| 2-Methylpentadecane | 0.85 ± 0.02 | 1.55 ± 0.18 | 2.17 ± 0.22 | 1.64 ± 0.11 | 0.80 ± 0.04 |

Functional and Environmental Roles

- Volatile Blooms in Agriculture : this compound is detected in volatile organic compounds emitted by pest-infested crops (e.g., coconut and banana leaves), though at low concentrations (0.11–0.72 μg/kg) .

- Food Science : Found in fermented tea products (0.5 ± 0.02 μg/kg), its presence correlates with microbial activity during fermentation .

Biological Activity

4-Ethyltetradecane is a branched-chain alkane that has garnered attention in various fields, including environmental science and food technology. Its biological activity is primarily studied in terms of its production in fungi, potential applications in flavor enhancement, and its role as a volatile organic compound (VOC). This article aims to summarize the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is classified as a branched-chain alkane with the molecular formula . It is structurally characterized by an ethyl group attached to the tetradecane backbone. This compound is often identified alongside other alkanes in studies focusing on volatile organic compounds produced by microorganisms.

Production and Sources

Research indicates that this compound is produced by various fungal species, particularly Fusarium verticillioides, under different carbon source conditions. The production levels vary significantly based on the substrate used for cultivation.

Table 1: Production of this compound in Different Carbon Sources

| Carbon Source | Production Level (mg/L) |

|---|---|

| Glucose | 0.15 ± 0.03 |

| Sucrose | 0.33 ± 0.10 |

| Xylose | 0.66 ± 0.13 |

| Lactose | 0.61 ± 0.21 |

| Fructose | 0.16 ± 0.02 |

This data illustrates that sucrose and xylose are particularly effective at enhancing the production of this compound compared to other carbon sources .

Flavor Enhancement

This compound has been identified as a significant contributor to the aroma profile of various fermented products, including tea. In studies examining the volatile compounds produced during tea fermentation, it was found that this compound accumulates to higher levels during processing, suggesting a role in enhancing flavor characteristics .

Case Studies

- Fungal Production : A study focused on Fusarium verticillioides demonstrated that varying carbon sources significantly influenced the production of branched-chain alkanes, including this compound. The research utilized Principal Component Analysis (PCA) to assess how different substrates affected VOC profiles .

- Tea Fermentation : Another study explored how fermentation with Aspergillus niger affected the volatile compounds in green tea, noting an increase in various alkanes, including this compound, which contributed to improved flavor and aroma profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.